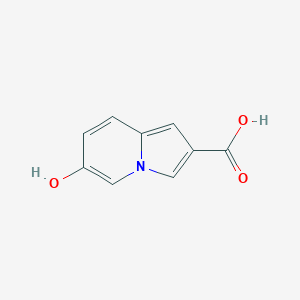
1-Cyclopropyl-3-fluoro-5-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-3-fluoro-5-(trifluoromethyl)benzene is an aromatic organic compound characterized by a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-fluoro-5-(trifluoromethyl)benzene can be synthesized through several methods, including:
Suzuki-Miyaura Cross-Coupling Reaction: This involves the coupling of a boronic acid derivative of cyclopropylbenzene with a trifluoromethylated halobenzene in the presence of a palladium catalyst.
Direct Fluorination: The compound can be synthesized by direct fluorination of the corresponding benzene derivative using reagents like xenon difluoride or cobalt trifluoride.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and catalysts is optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropyl-3-fluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can lead to the formation of the corresponding cyclopropylbenzene derivative.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution Reactions: Typical reagents include halogens for electrophilic substitution and strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation: 1-Cyclopropyl-3-fluoro-5-(trifluoromethyl)benzoic acid.
Reduction: Cyclopropylbenzene derivatives.
Substitution Reactions: Various halogenated and alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-3-fluoro-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is used in the production of agrochemicals and advanced materials.
Wirkmechanismus
The mechanism by which 1-Cyclopropyl-3-fluoro-5-(trifluoromethyl)benzene exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-3-fluoro-5-(trifluoromethyl)benzene is unique due to its combination of functional groups. Similar compounds include:
1-Cyclopropyl-3-fluoro-4-(trifluoromethyl)benzene: Similar structure but different position of the fluorine atom.
1-Cyclopropyl-2-fluoro-5-(trifluoromethyl)benzene: Different position of the fluorine atom.
1-Cyclopropyl-3-fluoro-5-(chloromethyl)benzene: Similar structure but with a chloromethyl group instead of trifluoromethyl.
Eigenschaften
Molekularformel |
C10H8F4 |
|---|---|
Molekulargewicht |
204.16 g/mol |
IUPAC-Name |
1-cyclopropyl-3-fluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F4/c11-9-4-7(6-1-2-6)3-8(5-9)10(12,13)14/h3-6H,1-2H2 |
InChI-Schlüssel |
DXTQIMYPCJOBLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=CC(=C2)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


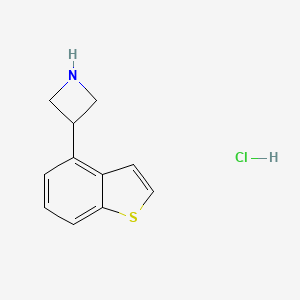

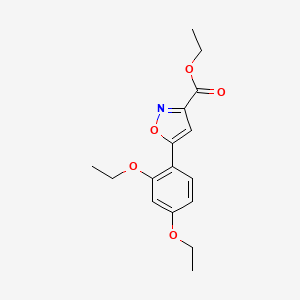
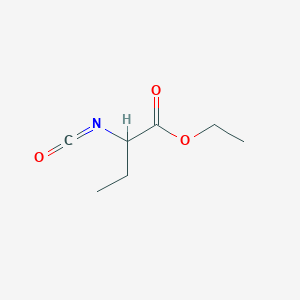
![(3Z,5S)-3-[{(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(1E)-prop-1-en-1-yl]-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl}(hydroxy)methylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B15338992.png)


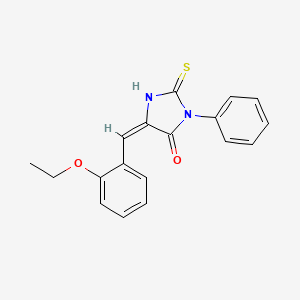
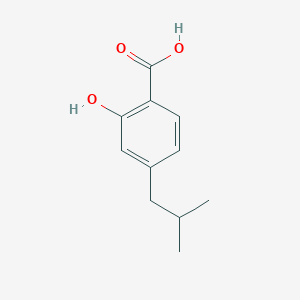
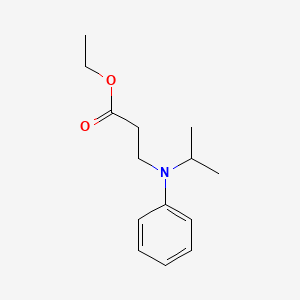
![5-Bromo-4-[3-(tert-butyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B15339030.png)
![2,4-Dimethyl-6-(6-methylbenzo[d][1,3]dioxol-5-yl)pyrimidine-5-carboxylic Acid](/img/structure/B15339032.png)
